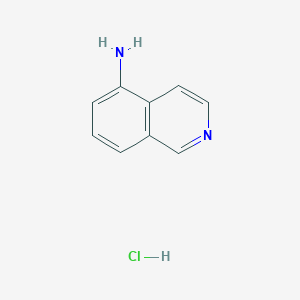

Isoquinolin-5-amine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

isoquinolin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTWAKYMVKDTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639975 | |

| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58143-00-3, 152814-23-8 | |

| Record name | 5-Isoquinolinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58143-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, with a particular focus on its role as a PARP inhibitor. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical Properties

This compound is the hydrochloride salt of the parent compound, isoquinolin-5-amine. The addition of hydrochloric acid increases the compound's polarity and aqueous solubility. While experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the free base provide a foundational understanding.

Physicochemical Data

Table 1: Physicochemical Properties of Isoquinolin-5-amine and this compound

| Property | Isoquinolin-5-amine | This compound |

| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |

| Molecular Weight | 144.17 g/mol [1] | 180.63 g/mol |

| CAS Number | 1125-60-6[1] | 152814-23-8 |

| Appearance | Bright yellow solid | Not Available |

| Melting Point | 128 °C[1][2] | Not Available |

| Boiling Point | Not Available | Not Available |

| Solubility | 1.4 µg/mL in water (at pH 7.4)[1][2] | Soluble in dilute acids[3] |

| pKa (Predicted) | 5.67 ± 0.13 | Not Available |

| pKa of parent isoquinoline | 5.14[3] | Not Available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of isoquinoline to form 5-nitroisoquinoline, followed by the reduction of the nitro group to an amine and subsequent salt formation with hydrochloric acid.

Step 1: Synthesis of 5-Nitroisoquinoline

A common method for the synthesis of 5-nitroisoquinoline is not explicitly detailed in the provided search results. However, nitration of isoquinoline is a standard electrophilic aromatic substitution reaction.

Step 2: Reduction of 5-Nitroisoquinoline to Isoquinolin-5-amine

A typical procedure for the reduction of 5-nitroisoquinoline to isoquinolin-5-amine involves the use of a reducing agent such as titanium(III) chloride.

-

Reaction: A solution of 5-nitroisoquinoline (e.g., 102 mg, 0.6 mmol) in a 1:1 mixture of acetic acid and water is treated with an aqueous solution of titanium(III) chloride (e.g., 2.7 mL, 7 molar equivalents) added all at once.

-

Stirring: The reaction mixture is stirred for approximately 7 minutes at room temperature.

-

Work-up: The mixture is then made basic by the addition of a 15% aqueous sodium hydroxide solution.

-

Extraction: The product is extracted with a 19:1 mixture of dichloromethane and methanol. The organic extract is washed with water, dried, and the solvent is evaporated to yield the crude product.[4]

Step 3: Formation of this compound

The crude isoquinolin-5-amine is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., 32% in water) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and purified by recrystallization.

dot

Caption: Synthetic route to this compound.

Purification

Purification of this compound can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol. The choice of solvent will depend on the solubility of the compound and the impurities present.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of the free base, isoquinolin-5-amine, has been reported.[5] For the hydrochloride salt, the proton signals, particularly those on the heterocyclic ring and the amino group, are expected to show downfield shifts due to the electron-withdrawing effect of the protonated nitrogen.

-

¹³C NMR: The ¹³C NMR spectrum of isoquinolin-5-amine has also been documented.[6][7] Similar to the ¹H NMR, the carbon signals of the hydrochloride salt are anticipated to be shifted downfield compared to the free base.

2.3.2. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system with a mixture of acetonitrile, water, and an ion-pairing agent (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or an acidic modifier (e.g., formic acid) is often employed.[8]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound is suitable.

dot

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Derivatives of isoquinolin-5-amine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[10] PARP-1 is a key enzyme involved in the DNA damage response, playing a crucial role in the repair of single-strand breaks (SSBs).

Mechanism of Action: PARP-1 Inhibition

PARP-1 detects DNA single-strand breaks and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[2][11][12] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process through the base excision repair (BER) pathway.[11][12]

Inhibitors like isoquinolin-5-amine derivatives compete with the natural substrate of PARP-1, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of the enzyme. This competitive inhibition prevents the synthesis of PAR chains, thereby trapping PARP-1 on the DNA at the site of the single-strand break.[2]

In normal cells, the stalled replication forks resulting from unrepaired SSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these lesions cannot be effectively repaired, leading to the accumulation of double-strand breaks and ultimately cell death. This concept is known as synthetic lethality and is a key strategy in cancer therapy.[13]

Signaling Pathway of PARP-1 in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair pathway and the mechanism of its inhibition.

dot

Caption: PARP-1 signaling in DNA repair and its inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin. It causes skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection when handling this chemical. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor.

Conclusion

This compound is a valuable compound for researchers in the field of drug discovery, particularly in the development of PARP inhibitors for cancer therapy. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical methods, along with an in-depth look at its mechanism of action. Further research is warranted to fully elucidate the experimental properties of the hydrochloride salt and to explore the full therapeutic potential of this and related compounds.

References

- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]

- 3. discovery.csiro.au [discovery.csiro.au]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]

- 6. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]

- 7. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 8. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Isoquinolin-5-amine Hydrochloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isoquinolin-5-amine hydrochloride, a key heterocyclic aromatic compound. Given the significance of the isoquinoline scaffold in medicinal chemistry, this document consolidates essential technical data, experimental protocols, and mechanistic insights to support research and development efforts.

Compound Identification and Properties

This compound is the salt form of the parent compound, 5-aminoisoquinoline. The hydrochloride form often enhances solubility and stability for experimental use.

CAS Number: 152814-23-8[1]

The chemical and physical properties of the hydrochloride salt and its free base, isoquinolin-5-amine, are summarized below for easy reference.

| Property | This compound | 5-Aminoisoquinoline (Free Base) | Citations |

| CAS Number | 152814-23-8 | 1125-60-6 | [1][2][3] |

| Molecular Formula | C₉H₉ClN₂ | C₉H₈N₂ | [1][2] |

| Molecular Weight | 180.64 g/mol | 144.173 g/mol | [1][2] |

| Appearance | Not specified | Platelet-like crystals | [4] |

| Purity | ≥95.0% | Not specified | [1] |

| Melting Point | Not specified | 127-130 °C | [2] |

| Boiling Point | Not specified | 335.7 ± 17.0 °C at 760 mmHg | [2] |

| Density | Not specified | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | Not specified | 183.3 ± 8.1 °C | [2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from isoquinoline. A common and logical pathway includes the nitration of the isoquinoline ring to form 5-nitroisoquinoline, followed by the reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Experimental Protocol: Reduction of a Nitro-Isoquinoline Derivative

While a specific protocol for 5-nitroisoquinoline is not detailed in the provided results, a representative method for the reduction of a similar compound, 7-nitro-1-methyl-3,4-dihydroisoquinoline, can be adapted. This procedure utilizes tin(II) chloride, a common reagent for converting aromatic nitro groups to amines.

Objective: To synthesize 7-amino-1-methyl-3,4-dihydroisoquinoline from its nitro precursor.

Materials:

-

7-Nitro-1-methyl-3,4-dihydroisoquinoline (1 equivalent)

-

Ethanol (EtOH)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equivalents)[5]

-

Concentrated Hydrochloric Acid (HCl, 32%)[5]

-

Crushed Ice

-

Chloroform (CHCl₃)

-

Aqueous Sodium Hydroxide (NaOH, 4 M)

Procedure:

-

Dissolve the starting nitro compound (e.g., 0.500 g, 2.65 mmol) in ethanol (50 mL) in a suitable reaction flask.[5]

-

To this solution, add tin(II) chloride dihydrate (2.72 g, 4 equiv.) and concentrated hydrochloric acid (5 mL).[5]

-

Stir the reaction mixture at 60 °C for two hours.[5]

-

After the reaction is complete, pour the mixture onto crushed ice (30 g).[5]

-

Wash the resulting aqueous mixture with chloroform (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.[5]

-

Basify the aqueous phase by carefully adding chilled 4 M sodium hydroxide until the solution is strongly alkaline.

-

Extract the product from the basified aqueous phase with chloroform (2 x 20 mL).[5]

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the desired amine product.

Applications in Drug Development

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmaceuticals.[6] Derivatives of isoquinoline have demonstrated a vast array of pharmacological activities, making them valuable candidates for drug discovery programs.[6][7]

Key Therapeutic Areas:

-

Anticancer: Isoquinoline alkaloids can trigger cancer cell death, reduce the expression of pro-survival proteins, and inhibit critical signaling pathways.[8][9]

-

Antiviral: Certain derivatives interfere with viral replication by modulating host cell signaling pathways.[10]

-

Antibacterial & Antifungal: The isoquinoline structure is a source of novel antimicrobial agents.[9]

-

Neuropharmacology: The scaffold is present in drugs targeting nervous system diseases.[6]

-

Cardiovascular: Some isoquinoline-based drugs are used as antihypertensive agents and vasodilators.[4]

-

Anti-inflammatory: Many natural and synthetic isoquinoline compounds exhibit potent anti-inflammatory properties.[7][11]

Mechanism of Action and Signaling Pathways

Research into isoquinoline alkaloids has revealed their ability to modulate key cellular signaling pathways that are often dysregulated in disease. Their mechanism of action is frequently tied to the inhibition of pro-survival and pro-inflammatory cascades.

Several studies have shown that isoquinoline derivatives can exert their anticancer and antiviral effects by interfering with critical signaling networks, including the NF-κB, MAPK/ERK, and AMPK/mTOR pathways.[8][10][12]

Modulation of Pro-Survival and Proliferation Pathways

The diagram below illustrates how isoquinoline derivatives can inhibit viral replication and cancer cell survival by targeting multiple points in key signaling cascades.

-

MAPK/ERK Pathway: This pathway is a central regulator of cell growth and proliferation.[13][14] Isoquinoline alkaloids like berberine have been shown to inhibit components of this cascade, such as MEK and ERK, leading to reduced cancer cell viability.[10][12]

-

NF-κB Pathway: As a master regulator of inflammation and immunity, the NF-κB pathway is a prime target in many diseases.[15][16] In its inactive state, NF-κB is held in the cytoplasm by IκB proteins.[17][18] Upon stimulation, the IKK complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-survival genes.[15] Isoquinoline compounds can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[17]

-

AMPK/mTOR Pathway: The mTOR pathway is a critical sensor of nutrient availability and cellular energy, promoting protein synthesis and cell growth.[19][20] It is often hyperactive in cancer. The AMPK pathway acts as an energy sensor that, when activated, inhibits mTOR.[19] Berberine and other isoquinoline derivatives have been found to activate AMPK and inhibit the mTOR pathway, contributing to their anticancer effects.[10][21]

Conclusion

This compound, as a member of the broader isoquinoline family, represents a compound of significant interest for medicinal chemistry and drug development. Its versatile scaffold allows for the synthesis of diverse derivatives with a wide range of biological activities. A deep understanding of its chemical properties, synthetic routes, and mechanisms of action—particularly its ability to modulate critical cellular signaling pathways—is essential for harnessing its therapeutic potential in oncology, virology, and inflammatory diseases.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Isoquinolin-5-amine | CAS#:1125-60-6 | Chemsrc [chemsrc.com]

- 3. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 8. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. sinobiological.com [sinobiological.com]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. NF-kB pathway overview | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomed.cas.cz [biomed.cas.cz]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-amine hydrochloride, a salt of the heterocyclic aromatic compound isoquinolin-5-amine, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key biological activities. Detailed experimental protocols for its synthesis and characterization using various spectroscopic techniques are presented. A particular focus is placed on its role as a PARP-1 inhibitor, with a detailed visualization of the associated signaling pathway. This document aims to serve as a valuable resource for researchers working with this compound and related compounds.

Molecular Structure and Properties

This compound is the hydrochloride salt of isoquinolin-5-amine. The core structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold, with an amine group substituted at the 5-position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the isoquinoline ring or the exocyclic amine.

Chemical Structure

The chemical structures of isoquinolin-5-amine and its hydrochloride salt are depicted below.

Isoquinolin-5-amine

Fig. 1: Chemical Structure of Isoquinolin-5-amine.

This compound

Fig. 2: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Isoquinolin-5-amine and its hydrochloride salt is presented in Table 1.

| Property | Isoquinolin-5-amine | This compound |

| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |

| Molecular Weight | 144.17 g/mol [1] | 180.64 g/mol |

| CAS Number | 1125-60-6[1] | 152814-23-8 |

| Appearance | Light tan powder | - |

| Melting Point | 127-129 °C[1] | - |

| Solubility | Soluble in chloroform | Water-soluble |

| PubChem CID | 70766[1] | 159495 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 5-nitroisoquinoline.

Step 1: Reduction of 5-Nitroisoquinoline to 5-Aminoisoquinoline

A common method for the reduction of the nitro group is catalytic hydrogenation.

-

Materials: 5-nitroisoquinoline, Methanol, Palladium on charcoal (10% Pd), Hydrogen gas.

-

Procedure:

-

Dissolve 5-nitroisoquinoline in methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on charcoal to the solution.

-

Pressurize the vessel with hydrogen gas (e.g., 45 psi).

-

Agitate the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude 5-aminoisoquinoline.

-

The crude product can be purified by recrystallization from a suitable solvent system like chloroform-ligroin to yield pure 5-aminoisoquinoline.

-

Step 2: Formation of the Hydrochloride Salt

-

Materials: 5-aminoisoquinoline, Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol or diethyl ether).

-

Procedure:

-

Dissolve the purified 5-aminoisoquinoline in a suitable organic solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of its nuclei.

-

Sample Preparation: Dissolve approximately 10-20 mg of isoquinolin-5-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer with a frequency of 400 MHz or higher.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of isoquinolin-5-amine is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Absorptions: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching of the aromatic system (around 1400-1600 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: A dilute solution of isoquinolin-5-amine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: In ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum provides the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information. For 5-aminoisoquinoline, the molecular ion peak would be at m/z 144.17.[1]

Biological Activity and Signaling Pathways

Isoquinoline and its derivatives are known to possess a wide range of biological activities.[2] 5-Aminoisoquinoline, in particular, has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).

PARP-1 Inhibition

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs).[3] In the context of cancer therapy, inhibiting PARP-1 in cancer cells that have deficiencies in other DNA repair pathways (such as BRCA1/2 mutations) can lead to synthetic lethality.

The mechanism of action of 5-aminoisoquinoline as a PARP-1 inhibitor involves its binding to the catalytic domain of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised homologous recombination (HR) repair, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[3]

Signaling Pathway of PARP-1 Inhibition by Isoquinolin-5-amine

The following diagram illustrates the signaling pathway of PARP-1 and the effect of its inhibition by isoquinolin-5-amine.

Fig. 3: PARP-1 Inhibition Pathway by Isoquinolin-5-amine.

Potential Role in NF-κB Signaling

While the primary documented mechanism of action for 5-aminoisoquinoline is through PARP-1 inhibition, it is noteworthy that PARP-1 itself can regulate the transcription of several proteins, including NF-κB.[4] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. Therefore, by inhibiting PARP-1, isoquinolin-5-amine may indirectly modulate NF-κB-mediated gene expression, suggesting a potential anti-inflammatory role. Further research is needed to fully elucidate the direct effects of isoquinolin-5-amine on the NF-κB pathway.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its synthesis and characterization. The well-established role of its free base, isoquinolin-5-amine, as a PARP-1 inhibitor highlights its therapeutic potential, particularly in oncology. The provided signaling pathway diagram offers a clear visualization of its mechanism of action. This comprehensive technical guide serves as a foundational resource for scientists and researchers engaged in the study and application of this important molecule.

References

- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isoquinolin-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isoquinolin-5-amine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The document details established synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction to this compound

Isoquinolin-5-amine, and by extension its hydrochloride salt, is a crucial building block in medicinal chemistry. The isoquinoline scaffold is present in a wide array of biologically active molecules and natural products[1]. The amine functionality at the 5-position provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates. The hydrochloride salt form often improves the compound's stability, solubility, and handling properties, which are critical for pharmaceutical development[2].

Synthesis of Isoquinolin-5-amine

The most common and efficient route to isoquinolin-5-amine is through the reduction of 5-nitroisoquinoline. Several reduction methods have been reported, each with its own advantages in terms of yield, scalability, and environmental impact.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile.

Experimental Protocol:

A solution of 5-nitroisoquinoline (10 g, 57.4 mmol) in a suitable solvent such as ethanol or methanol (200 mL) is placed in a high-pressure reactor. A catalytic amount of palladium on carbon (10% Pd/C, 1 g) is added to the solution. The reactor is then sealed and purged with nitrogen before being pressurized with hydrogen gas to a pressure of 3-4 atm. The reaction mixture is stirred vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield isoquinolin-5-amine as a solid.

| Reagent/Parameter | Value | Reference |

| Starting Material | 5-Nitroisoquinoline | [1] |

| Solvent | Ethanol or Methanol | [1] |

| Catalyst | 10% Palladium on Carbon | [1] |

| Hydrogen Pressure | 3-4 atm | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | High | [1] |

Chemical Reduction with Tin(II) Chloride

Reduction using stannous chloride in the presence of a strong acid is a classic and effective method for converting aromatic nitro compounds to amines.

Experimental Protocol:

To a solution of 5-nitroisoquinoline (5 g, 28.7 mmol) in concentrated hydrochloric acid (50 mL), tin(II) chloride dihydrate (25.9 g, 115 mmol) is added portion-wise while maintaining the temperature below 50 °C with external cooling. After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 1-2 hours.

The mixture is then cooled to room temperature and poured onto crushed ice. The resulting solution is made strongly basic by the slow addition of a concentrated sodium hydroxide solution. The precipitated isoquinolin-5-amine is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by recrystallization.

| Reagent/Parameter | Value | Reference |

| Starting Material | 5-Nitroisoquinoline | [3] |

| Reducing Agent | Tin(II) Chloride Dihydrate | [3] |

| Solvent/Medium | Concentrated Hydrochloric Acid | [3] |

| Temperature | 80-90 °C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Yield | Good to High | [3] |

Chemical Reduction with Titanium(III) Chloride

Titanium(III) chloride is a powerful reducing agent that can efficiently reduce nitro groups under mild conditions.

Experimental Protocol:

A solution of 5-nitroisoquinoline (1.0 g, 5.74 mmol) is prepared in a mixture of acetic acid and water (1:1, 20 mL). To this solution, an aqueous solution of titanium(III) chloride (15% w/v, approximately 7 molar equivalents) is added at once with stirring at room temperature. The reaction is typically complete within 10-15 minutes.

The reaction mixture is then made basic by the addition of a 15% aqueous sodium hydroxide solution. The product is extracted with a mixture of dichloromethane and methanol (e.g., 19:1). The combined organic layers are washed with water, dried over a suitable drying agent, and concentrated to afford isoquinolin-5-amine. The crude product can be purified by chromatography or recrystallization.[1]

| Reagent/Parameter | Value | Reference |

| Starting Material | 5-Nitroisoquinoline | [1] |

| Reducing Agent | Titanium(III) Chloride (15% aq. soln.) | [1] |

| Solvent | Acetic Acid/Water (1:1) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 10-15 minutes | [1] |

| Yield | ~94% | [1] |

Synthesis of this compound

The conversion of the free base, isoquinolin-5-amine, to its hydrochloride salt is a straightforward acid-base reaction. This process is crucial for improving the compound's handling and formulation properties.

Experimental Protocol:

Isoquinolin-5-amine (5 g, 34.7 mmol) is dissolved in a suitable organic solvent, such as anhydrous ethanol or ethyl acetate (100 mL). The solution is then cooled in an ice bath. A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4N HCl in 1,4-dioxane) is added dropwise with constant stirring until the pH of the solution becomes acidic (pH 1-2), or until precipitation of the hydrochloride salt is complete.

The resulting precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to facilitate drying. The white to off-white solid is then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

| Reagent/Parameter | Value | Reference |

| Starting Material | Isoquinolin-5-amine | General Knowledge |

| Solvent | Anhydrous Ethanol or Ethyl Acetate | General Knowledge |

| Acid | HCl in Diethyl Ether or 1,4-Dioxane | General Knowledge |

| Temperature | 0 °C to Room Temperature | General Knowledge |

| Yield | Quantitative | General Knowledge |

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that is critical for the advancement of drug discovery and development programs that utilize the isoquinoline scaffold. The protocols outlined in this guide provide robust and reliable methods for the preparation of this key intermediate. Researchers and scientists can adapt these procedures to suit their specific laboratory scale and equipment, ensuring a consistent supply of high-quality material for their research endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and the identity and purity of the final product should be confirmed using standard analytical techniques.

References

An In-depth Technical Guide to the Solubility of Isoquinolin-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for isoquinolin-5-amine hydrochloride. It includes a summary of qualitative and related quantitative solubility information, detailed experimental protocols for solubility determination, and a workflow diagram to guide researchers in their experimental design.

Introduction to this compound

This compound is the hydrochloride salt of isoquinolin-5-amine. The isoquinoline structure, a benzopyridine, is a key feature in many naturally occurring alkaloids, such as papaverine and morphine[1][2]. As an amine hydrochloride salt, its solubility characteristics are of significant interest in various research and development applications, particularly in medicinal chemistry and drug development, where understanding solubility is crucial for formulation and bioavailability studies.

Solubility Data

The following table summarizes the available solubility information for the parent compound, isoquinolin-5-amine, and provides qualitative solubility expectations for this compound.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| Isoquinolin-5-amine | Aqueous (pH 7.4) | Not Specified | 1.4 µg/mL[4] | Quantitative |

| Isoquinoline (Parent Compound) | Water | Not Specified | Poorly soluble[1][2] | Qualitative |

| Isoquinoline (Parent Compound) | Ethanol | Not Specified | Good[1][2] | Qualitative |

| Isoquinoline (Parent Compound) | Acetone | Not Specified | Good[1][2] | Qualitative |

| Isoquinoline (Parent Compound) | Diethyl Ether | Not Specified | Good[1][2] | Qualitative |

| Isoquinoline (Parent Compound) | Dilute Acids | Not Specified | Soluble[1][2] | Qualitative |

| This compound | Water | Not Specified | Expected to be soluble | Inferred |

| This compound | Organic Solvents | Not Specified | Varies, likely soluble in polar solvents | Inferred |

Experimental Protocol for Solubility Determination

A generalized experimental protocol for determining the solubility of a compound like this compound can be established based on standard laboratory methods[5][6][7]. The following is a detailed methodology that can be adapted for specific research needs.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., deionized water, phosphate buffer, ethanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the container in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Considerations:

-

The pH of the solvent, especially for aqueous solutions, should be controlled and reported as it can significantly impact the solubility of ionizable compounds.

-

The purity of the this compound should be known and accounted for.

-

For "difficult-to-test" substances, alternative methods like the slow-stir method might be considered[7].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

References

- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]

- 4. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

Technical Guide on the Safety and Handling of Isoquinolin-5-amine Hydrochloride

Chemical and Physical Properties

This section summarizes the known properties of isoquinolin-5-amine. Data for the hydrochloride salt may vary.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| Appearance | Light Yellow Solid | Pharmaffiliates[2] |

| Melting Point | 128 °C | PubChem[1] |

| Solubility | 1.4 µg/mL (in water at pH 7.4) | PubChem[1] |

| LogP (Octanol/Water) | 1.817 | Cheméo[3] |

| Storage Temperature | 2-8°C, Refrigerator | Pharmaffiliates[2] |

Hazard Identification and Classification

The hazard classification for isoquinolin-5-amine is based on the Globally Harmonized System (GHS) and is provided by multiple suppliers to the ECHA C&L Inventory.[1]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation[1] |

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is in a refrigerator at 2-8°C.[2]

-

Store locked up.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific tasks being performed.[5]

Caption: PPE Selection Workflow based on Hazard Assessment.

Emergency Procedures

First Aid Measures

A systematic approach to first aid is crucial in the event of an exposure.

Caption: First Aid Decision Workflow for Chemical Exposure.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and contact with the substance.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.[6]

-

Place the spilled material into a suitable, closed container for disposal.[6]

-

Clean the spill area with a wet cloth or paper towels and place them in the disposal container.

-

Dispose of the waste in accordance with local, regional, and national regulations.

-

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the hazards associated with isoquinolin-5-amine. These tests should only be conducted by trained professionals in a certified facility.

OECD Test Guideline 423: Acute Oral Toxicity (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[7][8][9][10]

-

Principle: A stepwise procedure using a limited number of animals (typically rats) per step. The outcome of each step determines the dose for the next step. The goal is to identify a dose range that causes mortality or evident toxicity.

-

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[7]

-

Dosing: The test substance is administered in a single oral dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information.

-

Procedure: The test proceeds in steps using 3 animals per step. The outcome (number of animals with signs of toxicity or mortality) determines if the next step is needed, which could involve dosing another 3 animals at a higher or lower dose level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The substance is classified into a GHS category based on the number of animals affected at specific dose levels.

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure to assess the potential of a substance to cause skin irritation or corrosion.[11][12][13][14]

-

Principle: The substance is applied to the skin of an experimental animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[12]

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.[12]

-

Application: A small amount (e.g., 0.5 g of the solid) is applied to the prepared skin and covered with a gauze patch.

-

Exposure: The patch is left in place for up to 4 hours.

-

Observation: After the patch is removed, the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored.

-

Endpoint: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.

-

Caption: Experimental Workflow for OECD Test Guideline 404.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.[15][16][17][18][19]

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The eye is then observed for effects on the cornea, iris, and conjunctiva.[16][18]

-

Methodology:

-

Animal Selection: Healthy adult albino rabbits are used.

-

Application: A small amount of the substance (e.g., a volume of 0.1 mL or 0.1 g) is placed into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after application. The responses are scored. The observation period may be extended up to 21 days to assess reversibility.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions. The use of analgesics and anesthetics is recommended to minimize pain and distress for the animal.[17]

-

Stability and Reactivity

-

Reactivity: No specific data is available for isoquinolin-5-amine hydrochloride. As a general precaution, it should be considered stable under recommended storage conditions.

-

Chemical Stability: Stable under normal temperatures and pressures.

-

Possibility of Hazardous Reactions: No hazardous reactions have been reported.

-

Conditions to Avoid: Incompatible products, dust generation, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

-

Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility. Waste material should not be mixed with other waste and should be left in its original container. Disposal must be in accordance with all applicable federal, state, and local regulations.

References

- 1. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Isoquinolinamine (CAS 1125-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 5. hsa.ie [hsa.ie]

- 6. ehs.utk.edu [ehs.utk.edu]

- 7. researchgate.net [researchgate.net]

- 8. bemsreports.org [bemsreports.org]

- 9. oecd.org [oecd.org]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Isoquinolin-5-amine Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-amine and its hydrochloride salt are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry. As a key structural motif, the isoquinoline scaffold is present in numerous natural products and synthetic molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of isoquinolin-5-amine hydrochloride, with a particular focus on its role as a modulator of the poly(ADP-ribose) polymerase (PARP) enzyme family, a critical target in cancer therapy. This document outlines its mechanism of action, relevant signaling pathways, quantitative biological data, and detailed experimental protocols for its synthesis and evaluation.

Core Scaffold and Physicochemical Properties

Isoquinolin-5-amine, also known as 5-aminoisoquinoline (5-AIQ), is a water-soluble compound, a property that enhances its utility as a biochemical and pharmacological tool.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability.[3]

Table 1: Physicochemical Properties of 5-Aminoisoquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Water Solubility | High | [1] |

| In silico Predicted LogP | - | [2] |

| In silico ADME Prediction | High gastrointestinal absorption and blood-brain barrier permeability. Predicted to be an inhibitor of CYP1A2. | [2] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for isoquinolin-5-amine in a medicinal chemistry context is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

Inhibition of PARP-1 by compounds like 5-aminoisoquinoline prevents the repair of SSBs. In rapidly dividing cancer cells, these unrepaired SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Beyond its direct role in DNA repair, PARP-1 inhibition by 5-aminoisoquinoline can also down-regulate the activity of NF-κB, a transcription factor that controls the expression of various genes involved in inflammation. This gives 5-aminoisoquinoline potential anti-inflammatory properties.[3]

Quantitative Biological Data

5-Aminoisoquinoline has been identified as a potent inhibitor of PARP-1. The following table summarizes the available quantitative data for its inhibitory activity.

Table 2: In Vitro Inhibitory Activity of 5-Aminoisoquinoline

| Compound | Target | Assay Type | IC₅₀ (nM) | Source |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 (semi-purified) | Enzymatic | 240 | [3] |

It is important to note that while 5-aminoisoquinoline is a potent PARP-1 inhibitor, further studies are needed to fully characterize its selectivity profile against other PARP family members and to establish a more comprehensive structure-activity relationship (SAR) for its derivatives.

Experimental Protocols

Synthesis of 5-Aminoisoquinoline

A common method for the synthesis of 5-aminoisoquinoline involves the reduction of 5-nitroisoquinoline.

Protocol: Hydrogenation of 5-Nitroisoquinoline [5]

-

Dissolution: Dissolve 16.4 g of 5-nitroisoquinoline in 200 ml of methanol.

-

Catalyst Addition: Add 1.64 g of palladium on charcoal (10% w/w) to the solution.

-

Hydrogenation: Hydrogenate the mixture at 45 psi.

-

Monitoring: Monitor the reaction until completion.

-

Filtration: Remove the catalyst by filtration.

-

Solvent Removal: Remove the solvent in vacuo to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform-ligroin) to obtain pure 5-aminoisoquinoline.

PARP-1 Enzymatic Assay

The inhibitory activity of this compound against PARP-1 can be determined using a variety of commercially available assay kits or by developing an in-house assay. The following is a general protocol for a colorimetric PARP-1 assay.

Protocol: Colorimetric PARP-1 Inhibition Assay

-

Plate Coating: Coat a 96-well plate with histone proteins.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells, along with recombinant PARP-1 enzyme. Incubate to allow for inhibitor binding.

-

Reaction Initiation: Initiate the PARP-1 reaction by adding a solution containing biotinylated NAD+.

-

Detection: After a set incubation period, add streptavidin-HRP (horseradish peroxidase) to the wells. The streptavidin-HRP will bind to the biotinylated PAR chains formed by the active PARP-1.

-

Substrate Addition: Add a colorimetric HRP substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of PARP-1 activity.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound serves as a valuable scaffold in medicinal chemistry, particularly as a potent inhibitor of PARP-1. Its favorable physicochemical properties, including water solubility, make it an attractive tool for both in vitro and in vivo studies. The mechanism of action, centered on the inhibition of DNA repair pathways leading to synthetic lethality in specific cancer cell types, provides a strong rationale for its further development.

Future research should focus on a more detailed characterization of the structure-activity relationship of 5-aminoisoquinoline derivatives to optimize their potency and selectivity. Additionally, comprehensive preclinical studies are warranted to fully evaluate the therapeutic potential of this compound and its analogs in various cancer models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising class of compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Biological Activity of Isoquinolin-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-amine hydrochloride, a water-soluble small molecule, has emerged as a significant pharmacological tool due to its potent biological activity as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This enzyme plays a critical role in DNA repair, genomic stability, inflammation, and cell death pathways. By targeting PARP-1, this compound and its free base, 5-aminoisoquinoline (5-AIQ), have demonstrated potential therapeutic applications in various disease models, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Core Biological Activity: PARP-1 Inhibition

The primary and most well-documented biological activity of isoquinolin-5-amine is the inhibition of the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key sensor of DNA single-strand breaks (SSBs) and is instrumental in initiating the base excision repair (BER) pathway.

Mechanism of Action

Upon detection of DNA damage, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.

5-Aminoisoquinoline acts as a competitive inhibitor of PARP-1 by mimicking the nicotinamide moiety of NAD+, thereby binding to the enzyme's catalytic domain and preventing the synthesis of PAR. This inhibition of PARP-1 activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs leads to synthetic lethality and apoptotic cell death.

Beyond its role in DNA repair, PARP-1 overactivation can deplete cellular NAD+ and ATP pools, leading to necrotic cell death and promoting inflammation.[1][2] By inhibiting PARP-1, 5-aminoisoquinoline can prevent this energy crisis and exert anti-inflammatory and cytoprotective effects in certain contexts.[3]

Quantitative Biological Data

Metabolic stability studies on 5-aminoisoquinoline (5-AIQ) have been conducted using human liver microsomes, providing valuable pharmacokinetic insights.

| Parameter | Value | Reference |

| In vitro Half-life (T½) | 14.5 min | [6] |

| Intrinsic Clearance | 47.6 µL/min/mg | [6] |

These data suggest that 5-aminoisoquinoline is moderately metabolized by human liver microsomes.[6]

Experimental Protocols

PARP-1 Inhibition Assay (Fluorometric)

This protocol is a general method for determining the inhibitory activity of compounds like this compound against PARP-1.

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound (or 5-aminoisoquinoline) stock solution in a suitable solvent (e.g., water or DMSO)

-

DNA-intercalating dye (e.g., PicoGreen™)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and the desired concentration of this compound or vehicle control.

-

Add recombinant PARP-1 enzyme to each well to initiate the reaction.

-

Add NAD+ to start the PARylation reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a PARP inhibitor of a different class or by heat inactivation.

-

Add the DNA-intercalating dye to each well.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen dye. A decrease in fluorescence indicates consumption of DNA by the activated PARP-1, so inhibitors will result in higher fluorescence.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

A detailed, commercially available PARP1 enzyme activity assay protocol can be found from suppliers like Sigma-Aldrich.[7]

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in DNA Repair and Cell Fate

The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition by isoquinolin-5-amine can lead to different cellular outcomes.

References

- 1. Beyond DNA repair, the immunological role of PARP-1 and its siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1,5-Isoquinolinediol, PARP-1 inhibitor (CAS 5154-02-9) | Abcam [abcam.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Isoquinolin-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of isoquinolin-5-amine hydrochloride, a key chemical intermediate and a member of a class of compounds with significant biological activity. This document consolidates critical information on its chemical properties, synthesis, and its primary application as a scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy and other disease models.

Introduction

Isoquinolin-5-amine, and its hydrochloride salt, are heterocyclic aromatic compounds that serve as vital building blocks in medicinal chemistry. The isoquinoline nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic drugs, exhibiting a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2] this compound is of particular interest due to its relationship with potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA repair and the maintenance of genomic integrity.[3][4]

This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual diagrams of key biological pathways and experimental workflows to serve as a practical resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is the salt form of the parent compound, isoquinolin-5-amine (5-AIQ). The hydrochloride form enhances the compound's solubility in aqueous solutions, a desirable property for biological assays and potential drug formulations.

Table 1: Physicochemical Properties of Isoquinolin-5-amine and its Hydrochloride Salt

| Property | Isoquinolin-5-amine | This compound | Reference(s) |

| CAS Number | 1125-60-6 | 152814-23-8 | [3] |

| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ | [3] |

| Molecular Weight | 144.17 g/mol | 180.64 g/mol | [3] |

| IUPAC Name | isoquinolin-5-amine | isoquinolin-5-amine;hydrochloride | [3] |

| Appearance | Crystalline solid | Solid | |

| Melting Point | 128 °C | Not specified | [1] |

| Aqueous Solubility | 1.4 µg/mL (at pH 7.4) | Higher (water-soluble salt) | [1][5] |

| Log S (predicted) | -2.14 (very soluble) | - | [5] |

| Structure |  |  | [6] |

Synthesis of this compound

The most direct synthesis of isoquinolin-5-amine involves the reduction of the corresponding nitro compound, 5-nitroisoquinoline. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 5-nitroisoquinoline to 5-aminoisoquinoline.

Materials:

-

5-Nitroisoquinoline

-

Methanol (MeOH)

-

10% Palladium on charcoal (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®) for filtration

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether or Ethanol for precipitation

Procedure: [7]

-

Dissolution: Dissolve 5-nitroisoquinoline (e.g., 16.4 g) in methanol (200 mL) in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on charcoal (e.g., 1.64 g, 10% w/w) to the solution.

-

Hydrogenation: Place the vessel on a hydrogenation apparatus. Purge the vessel with hydrogen gas and then maintain a hydrogen pressure of 45 psi.

-

Reaction Monitoring: Allow the reaction to proceed with agitation until hydrogen uptake ceases, indicating the completion of the reaction. This can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol, yielding crude 5-aminoisoquinoline.

-

Salt Formation: Dissolve the crude 5-aminoisoquinoline in a minimal amount of a suitable solvent (e.g., ethanol). Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent like diethyl ether. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: General workflow for the synthesis of this compound.

Biological Activity: PARP Inhibition

The primary biological application of isoquinolin-5-amine and its derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.

Mechanism of Action

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[8] When an SSB occurs, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins (e.g., XRCC1), ultimately leading to the repair of the break.

PARP inhibitors, including the isoquinolin-5-amine class, are NAD+ mimetics that bind to the catalytic domain of PARP-1. This competitive inhibition prevents the synthesis of PAR chains, thereby "trapping" PARP-1 on the DNA lesion. The stalled replication fork at the site of the trapped PARP-DNA complex leads to the formation of a more cytotoxic double-strand break (DSB). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/BRCA2), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality .

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Potency and Quantitative Data

While isoquinolin-5-amine is widely cited as a PARP-1 inhibitor, specific IC₅₀ values are more readily available for its close, water-soluble analog, 5-aminoisoquinolin-1-one . This analog, where the isoquinoline core has a carbonyl group at the 1-position, is a potent inhibitor of both PARP-1 and PARP-2. The structural similarity and shared pharmacophore make its potency a relevant benchmark.

Table 2: In Vitro Potency of 5-Aminoisoquinolin-1-one and Other PARP Inhibitors

| Compound | Target(s) | IC₅₀ | Assay Type | Reference(s) |

| 5-Aminoisoquinolin-1-one | PARP-1, PARP-2 | ~240 nM | Semi-purified enzyme | |

| 5-Aminoisoquinolin-1-one | Tankyrases | ~10 µM | Not specified | |

| Olaparib | PARP-1, PARP-2 | 1-5 nM | Enzyme assay | |

| Rucaparib | PARP-1 | 1.4 nM (Ki) | Enzyme assay | |

| Niraparib | PARP-1 / PARP-2 | 3.8 nM / 2.1 nM | Enzyme assay |

Table 3: Analytical & Metabolic Data for 5-Aminoisoquinoline (5-AIQ)

| Parameter | Value | Method | Reference(s) |

| Linear Concentration Range | 1.0 to 666 ng/mL | UPLC-MS/MS in plasma | [5] |

| Mean Recovery from Plasma | 79.1% | UPLC-MS/MS | [5] |

| Mean Matrix Effect | 92.4% | UPLC-MS/MS | [5] |

| In Vitro Half-life (t½) | 14.5 min | Human Liver Microsomes | [5] |

| Intrinsic Clearance (Cl_int) | 47.6 µL/min/mg | Human Liver Microsomes | [5] |

| Predicted GI Absorption | High | In Silico (SwissADME) | [5] |

| Predicted BBB Permeability | Yes | In Silico (SwissADME) | [5] |

Experimental Protocols: Biological Assays

Several assay formats can be used to determine the inhibitory activity of compounds against PARP-1. Below is a generalized protocol for an ELISA-based method.

Protocol: ELISA-based PARP-1 Inhibition Assay

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1 in the presence of an inhibitor.

Materials:

-

High-binding 96-well plate

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Histone H1 (or other protein substrate for coating)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

This compound (or other test inhibitor)

-

Anti-PAR monoclonal antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

Procedure: [3]

-

Plate Coating: Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL) overnight at 4°C. This histone will serve as the protein acceptor for PARylation.

-

Washing & Blocking: Wash the plate three times with Wash Buffer. Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted inhibitor to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).

-

Reaction Initiation: Prepare a reaction mixture containing Assay Buffer, PARP-1 enzyme, activated DNA, and NAD+. Add this mixture to all wells (except the negative control) to start the reaction.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for the PARylation reaction to occur.

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add the anti-PAR primary antibody to each well and incubate for 1 hour at 37°C.

-

Wash the plate three times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Wash the plate thoroughly.

-

-

Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Reading: Stop the reaction by adding Stop Solution. The color will change from blue to yellow. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of PAR produced. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting the data to a four-parameter logistic curve.

Caption: Workflow for a typical PARP-1 enzymatic inhibition ELISA.

Conclusion